

In-Depth Technical Guide: Jahn-Teller Distortion in the Tetraamminecopper(II) Complex

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Compound of Interest

Compound Name: Tetraamminecopper ion

Cat. No.: B106667

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This technical guide provides a comprehensive overview of the Jahn-Teller distortion in the tetraamminecopper(II) complex, a cornerstone example of this fundamental concept in coordination chemistry. This document details the structural and electronic consequences of the Jahn-Teller effect in this d^9 metal complex, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Theoretical Background: The Jahn-Teller Theorem

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy, resulting in a lower overall energy of the system. In the case of the copper(II) ion (a d^9 system) in an ideal octahedral ligand field, the e_g orbitals (d_{z^2} and $d_{x^2-y^2}$) are degenerate and contain three electrons. This $(e_g)^3$ configuration leads to a degenerate ground state, making the complex susceptible to Jahn-Teller distortion.

This distortion typically manifests as an elongation or compression along one of the four-fold rotational axes (conventionally the z -axis). For the tetraamminecopper(II) complex, this results in a tetragonal geometry. In the solid state, the complex is found as tetraammineaquacopper(II) sulfate monohydrate, $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 \cdot \text{H}_2\text{O}$, where the coordination geometry around the copper(II) ion is square pyramidal.^{[1][2]} In aqueous solution, the complex exists as the diaquatetraamminecopper(II) ion, $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+}$, which exhibits an elongated octahedral geometry.

Quantitative Data

The Jahn-Teller distortion in the tetraamminecopper(II) complex leads to measurable differences in bond lengths and distinct spectroscopic signatures. The following tables summarize key quantitative data for this complex.

Table 1: Crystallographic Data for Tetraammineaquacopper(II) Sulfate Monohydrate

Parameter	Value	Reference
Crystal System	Orthorhombic	[1][3]
Space Group	Pnma	[2]
Cu-N (equatorial) Bond Length	~204-206 pm	[4]
Cu-O (axial) Bond Length	~259-337 pm	[4]

Table 2: Spectroscopic Data for the Tetraamminecopper(II) Complex in Aqueous Solution

Parameter	Value	Reference
UV-Vis Spectroscopy		
λ_{max} (d-d transition)	600-650 nm	[2][5]
Electron Paramagnetic Resonance (EPR) Spectroscopy		
$g_{\text{parallel}} (g_{\parallel})$	Not available in search results	
$g_{\text{perpendicular}} (g_{\perp})$	Not available in search results	

Note: The aqueous solution contains the $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+}$ ion.

Experimental Protocols

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

This protocol describes the synthesis of $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 \cdot \text{H}_2\text{O}$ crystals from copper(II) sulfate pentahydrate.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Concentrated ammonia solution (NH_3)
- Ethanol
- Distilled water
- Beakers
- Graduated cylinders
- Stirring rod
- Buchner funnel and flask
- Filter paper
- Ice bath

Procedure:[6]

- Dissolve a known mass of copper(II) sulfate pentahydrate in a minimum amount of distilled water in a beaker with gentle heating and stirring until fully dissolved.
- In a fume hood, slowly add concentrated ammonia solution to the copper(II) sulfate solution while stirring. A light blue precipitate of copper(II) hydroxide will initially form and then dissolve upon addition of excess ammonia to form a deep blue solution of the tetraamminecopper(II) complex.

- Slowly add ethanol to the deep blue solution to precipitate the tetraamminecopper(II) sulfate monohydrate crystals.
- Cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Allow the crystals to air dry on the filter paper.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of the tetraamminecopper(II) complex in aqueous solution.

Equipment:

- UV-Vis spectrophotometer
- Quartz or glass cuvettes
- Volumetric flasks and pipettes

Procedure:[7]

- Prepare a stock solution of the synthesized tetraamminecopper(II) sulfate monohydrate of a known concentration in distilled water.
- Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurement (typically absorbance values should be between 0.1 and 1.0).
- Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.
- Set the wavelength range to scan from approximately 400 nm to 800 nm.
- Fill a cuvette with distilled water to use as a blank and record a baseline spectrum.
- Rinse a cuvette with the sample solution, then fill it with the solution.

- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}).

Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol provides a general procedure for obtaining the EPR spectrum of the tetraamminecopper(II) complex.

Equipment:

- X-band EPR spectrometer
- EPR sample tubes (quartz)
- Cryostat for low-temperature measurements (e.g., liquid nitrogen)
- Dewar for sample freezing

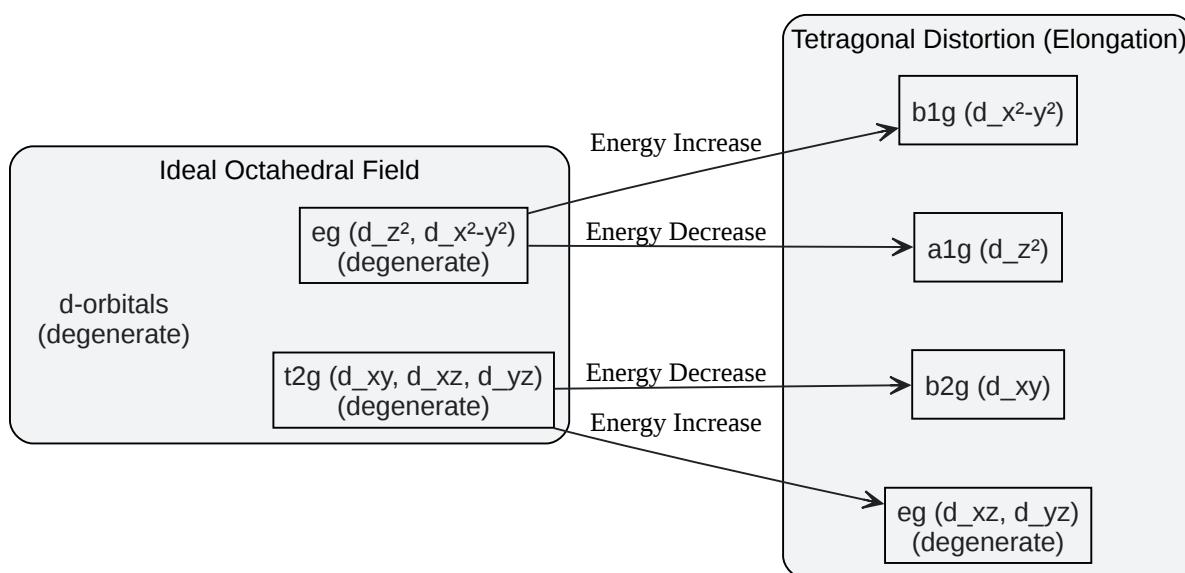
Procedure:

- Prepare a dilute solution of the tetraamminecopper(II) sulfate monohydrate in a suitable solvent (e.g., water or a water/glycerol mixture to form a good glass upon freezing).
- Transfer the solution to a quartz EPR tube.
- Flash-freeze the sample by immersing the EPR tube in liquid nitrogen.
- Place the frozen sample in the EPR spectrometer's cryostat, pre-cooled to the desired temperature (e.g., 77 K).
- Tune the spectrometer to the resonant frequency of the cavity.
- Set the appropriate EPR parameters, including microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field scan range.
- Record the EPR spectrum. The spectrum is typically recorded as the first derivative of the absorption.

- From the spectrum, determine the g-values (g_{\parallel} and g_{\perp}). For a d^9 copper(II) complex with a $d_{x^2-y^2}$ ground state, it is expected that $g_{\parallel} > g_{\perp} > 2.0023$.

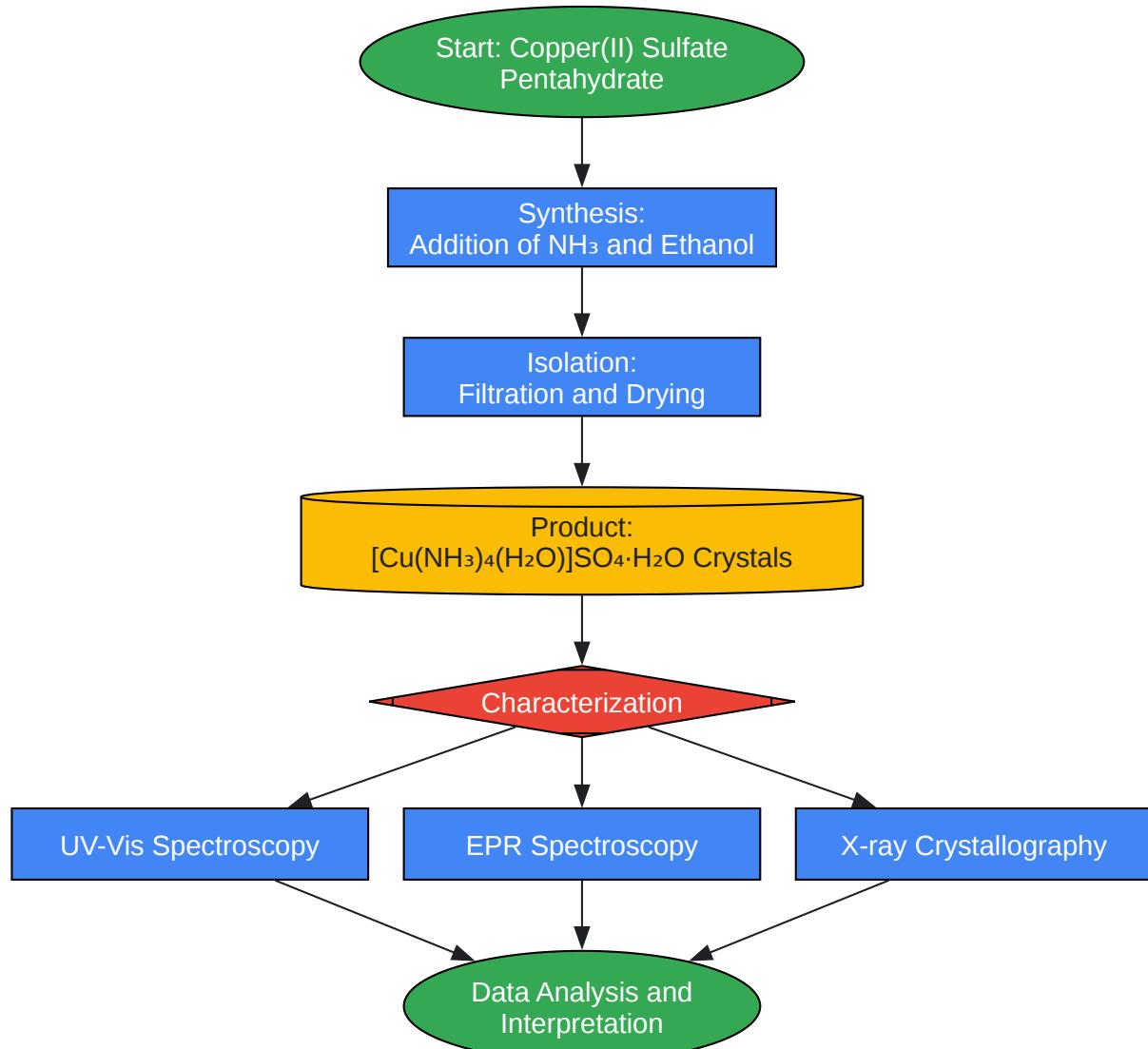
Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Jahn-Teller distortion in the tetraamminecopper(II) complex.



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Caption: d-orbital splitting diagram showing the effect of Jahn-Teller distortion.



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Caption: Experimental workflow for the synthesis and characterization of the complex.

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